(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Overview
Description
The compound contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . This core is substituted with a cyclopropyl group that is further substituted with a 4-fluorophenyl group. The methanone group indicates the presence of a carbonyl group (C=O) attached to a methyl group (CH3).
Scientific Research Applications
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural characterization of compounds with similarities to the query compound, involving complex reactions and crystal structure analyses. For example, Huang et al. (2021) discuss the synthesis and crystal structure of boric acid ester intermediates, highlighting techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Their work further explores the molecular structures through density functional theory (DFT), comparing these with X-ray diffraction values and examining molecular electrostatic potentials and frontier molecular orbitals (Huang et al., 2021).
Applications in Medicinal Chemistry
Research on compounds with structural elements similar to the query compound has shown potential applications in medicinal chemistry. For instance, Chrovian et al. (2018) developed a series of compounds with a focus on P2X7 antagonists for the treatment of mood disorders, showcasing the potential of these compounds in preclinical profiling and advancing into clinical trials. This illustrates the role of structural analogs in discovering new therapeutic agents (Chrovian et al., 2018).
Development of Precipitation-Resistant Formulations
Research into optimizing formulations for poorly water-soluble compounds, such as the study by Burton et al. (2012), is crucial for enhancing the bioavailability of potential therapeutic agents. Their work focuses on developing nonaqueous solution formulations that resist precipitation, highlighting the importance of formulation in the early stages of drug development (Burton et al., 2012).
Future Directions
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-14-5-3-13(4-6-14)17(7-8-17)16(21)20-10-12-2-1-9-19-15(12)11-20/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGDAWFHVLYYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4=C(C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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